molecular formula C17H14N2O3S B5513694 4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)benzoic acid

4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)benzoic acid

Cat. No.: B5513694
M. Wt: 326.4 g/mol
InChI Key: SLKKGDVEEULMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5,6,7,8-Tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yloxy)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

The synthesis of 4-(5,6,7,8-Tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yloxy)benzoic acid involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as benzoic acid derivatives and thiol-containing compounds, followed by cyclization to form the benzothiolo-pyrimidine ring system . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

4-(5,6,7,8-Tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yloxy)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(5,6,7,8-Tetrahydro-1

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yloxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(5,6,7,8-Tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yloxy)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of 4-(5,6,7,8-Tetrahydro-1

Properties

IUPAC Name

4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-17(21)10-5-7-11(8-6-10)22-15-14-12-3-1-2-4-13(12)23-16(14)19-9-18-15/h5-9H,1-4H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKKGDVEEULMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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